4-{[amino]methyl}-2-nitrophenol is a tertiary amine compound with a nitrophenol group. It serves as a key intermediate in the synthesis of various biologically active compounds, particularly pharmaceuticals. [, , ] While its own biological activity has not been extensively studied, its derivatives have shown potential in areas such as cancer treatment. [, ] Notably, it acts as a precursor to a crucial intermediate in the synthesis of Osimertinib (AZD9291), a third-generation EGFR tyrosine kinase inhibitor used for treating non-small cell lung cancer. [, , ]
The synthesis of 4-{[amino]methyl}-2-nitrophenol is typically achieved through a multi-step process starting from 4-fluoro-2-methoxy-5-nitroaniline. [, , ]
The amine group of 4-fluoro-2-methoxy-5-nitroaniline is protected using a suitable protecting group like Boc (tert-butoxycarbonyl) anhydride, yielding 4-fluoro-2-methoxy-5-nitroanilino tert-butyl formate. [, ]
The protected compound then undergoes nucleophilic substitution with N,N,N'-trimethylethylenediamine, replacing the fluorine atom with the tertiary amine side chain. This step results in 4-(N,N,N'-trimethylethylenediamino)-2-methoxy-5-nitroanilino tert-butyl formate. [, ]
The nitro group in the compound is selectively reduced to an amine group, yielding 2-(N,N,N'-trimethylethylenediamino)-4-methoxy-5-tert-butyl carbamate phenylamine. [, ]
Finally, the Boc protecting group is removed, generating 4-{[amino]methyl}-2-nitrophenol. [, ]
4-{[amino]methyl}-2-nitrophenol is primarily utilized as an intermediate in the synthesis of other compounds. A key reaction it undergoes is the conversion of the nitro group to an amine through reduction. This is often achieved using hydrogenation in the presence of a suitable catalyst. [] The resulting amine can then be further reacted to introduce various functional groups.
The primary application of 4-{[amino]methyl}-2-nitrophenol is its use as a synthetic intermediate. Specifically, it serves as a crucial precursor in the multi-step synthesis of Osimertinib (AZD9291), a third-generation EGFR tyrosine kinase inhibitor. [, , ] Osimertinib is used for treating non-small cell lung cancer, particularly cases with EGFR mutations. [, , ]
CAS No.: 13446-10-1
CAS No.: 65109-28-6
CAS No.:
CAS No.:
CAS No.: 20628-59-5